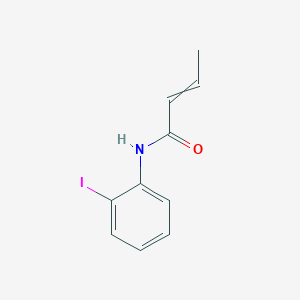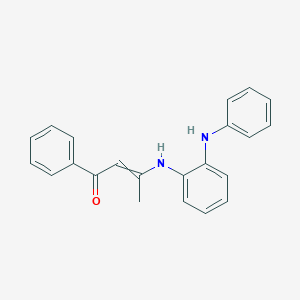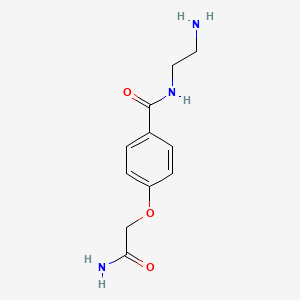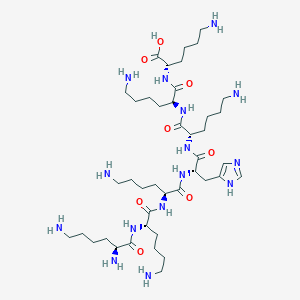![molecular formula C11H21NO4 B14197648 Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate CAS No. 908859-28-9](/img/structure/B14197648.png)
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate is a chemical compound with the molecular formula C11H21NO4. It is an ester derivative and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethyl oxalyl chloride, followed by the addition of methanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
- Ethyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
- Methyl 6-[(2-oxo-2-phenylethyl)amino]hexanoate
Uniqueness
Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
908859-28-9 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |
InChI |
InChI=1S/C11H21NO4/c1-3-16-11(14)9-12-8-6-4-5-7-10(13)15-2/h12H,3-9H2,1-2H3 |
Clé InChI |
OSFMOCSYJSCGRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)


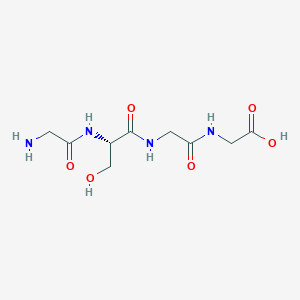
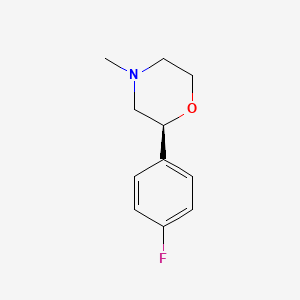
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
